Hydriodic acid

Descripción

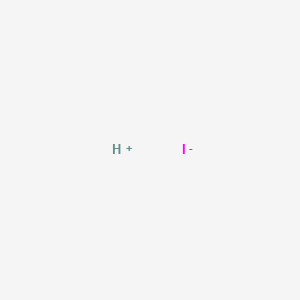

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBWDFGMSWQBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydroiodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroiodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044349 | |

| Record name | Hydrogen iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.9124 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydriodic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | I(-) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble) | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/ | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (Air = 1), Relative vapor density (air = 1): 4.4 | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733 | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas; fumes in moist air | |

CAS No. |

10034-85-2, 17144-19-3 | |

| Record name | HYDRIODIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN IODIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine I-125 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017144193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen Iodide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hydrogen-iodide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydriodic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGEN IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694C0EFT9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50.8 °C | |

| Record name | HYDROGEN IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN IODIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis Methodologies for Hydriodic Acid

Industrial-Scale Production Pathways of Hydriodic Acid

The industrial production of this compound is approached through several key methodologies, each with distinct advantages and operational parameters. These methods primarily focus on the reduction of elemental iodine or the reaction of iodide salts.

Reduction of Elemental Iodine with Phosphorous Acids

A prominent industrial method for synthesizing this compound involves the reduction of elemental iodine using phosphorous acid (H₃PO₃). This process is valued for its high yield and purity. In a typical industrial setting, solid phosphorous acid is used to reduce iodine in an aqueous solution. The reaction is generally carried out at elevated temperatures, typically between 85°C and 95°C, with continuous stirring for several hours to ensure complete reaction. google.com

The reaction proceeds as follows: I₂ + H₃PO₃ + H₂O → 2HI + H₃PO₄

This method has been reported to achieve yields of over 90% and a purity of over 99%. google.com The use of solid phosphorous acid is considered a safer alternative to the traditional red phosphorus method, reducing potential safety hazards during production. google.com

Table 1: Industrial Production of this compound via Phosphorous Acid Reduction

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Iodine, Phosphorous Acid, Water | google.com |

| Temperature | 85-95 °C | google.com |

| Reaction Time | 3-4 hours | google.com |

| Purity | >99% | google.com |

| Yield | >90% | google.com |

Catalytic Hydrogenation of Iodine with Noble Metal Catalysts

Another advanced and highly efficient method for industrial-scale production of this compound is the catalytic hydrogenation of elemental iodine. This process utilizes noble metal catalysts to facilitate the reaction between hydrogen gas and iodine. The reaction can be carried out in an aqueous solvent under mild conditions. google.com

The general reaction is: H₂ + I₂ --(catalyst)--> 2HI

Noble metal catalysts such as rhodium on a carbon support (Rh/C) have demonstrated high efficacy. This method can produce highly concentrated this compound (over 76 wt%) with yields exceeding 95% and an iodine conversion rate of 99.9%. google.com The use of a heterogeneous catalyst system simplifies the separation of the product from the catalyst, making it a favorable process for industrial applications. google.com The reaction conditions can be optimized by adjusting parameters such as temperature, pressure, and catalyst loading.

Table 2: Catalytic Hydrogenation of Iodine for this compound Production

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Iodine, Hydrogen | google.com |

| Catalyst | Rh/C (5%) | google.com |

| Temperature | 100 °C | google.com |

| Pressure | 100 psi | google.com |

| Reaction Time | 24 hours | google.com |

| Product Concentration | 76.5 wt% | google.com |

| Yield | 95.4% | google.com |

| Iodine Conversion | 99.9% | google.com |

Historical and Alternative Industrial Approaches

Historically, several other methods have been employed for the industrial production of this compound. One common laboratory and historical industrial method involves the reaction of red phosphorus with iodine in the presence of water. quora.comgoogle.com The reaction is initiated by adding water to a mixture of red phosphorus and iodine, which produces hydrogen iodide gas that is then absorbed in water. quora.com While effective, this method poses safety concerns due to the reactivity of red phosphorus. google.com

Another historical method is the reduction of iodine with hydrogen sulfide (B99878). google.com In this process, hydrogen sulfide gas is bubbled through an aqueous suspension of iodine, leading to the formation of this compound and elemental sulfur. google.com

The reaction is as follows: H₂S + I₂ → 2HI + S

This method, while straightforward, involves the handling of toxic hydrogen sulfide gas. A variation of this approach can yield around 425-450g of 57% this compound from 285g of iodine. prepchem.com

In Situ Regeneration and Recycling Systems for this compound

The high cost and reactive nature of this compound have driven the development of in situ regeneration and recycling systems, which are crucial for improving the economic viability and sustainability of processes that utilize HI as a reagent or catalyst.

Metal-Catalyzed Hydrogenation for Efficient this compound Regeneration

In many chemical reactions, this compound is oxidized to iodine. An effective way to regenerate the this compound in situ is through metal-catalyzed hydrogenation. This process involves the facile conversion of the resulting iodine back to this compound using hydrogen gas in the presence of a metal catalyst. nih.govresearchgate.net This approach is particularly valuable in processes such as the reduction of biomass-derived compounds. nih.gov

Various noble metals can be used as catalysts for this regeneration, with palladium and platinum being common choices. researchgate.net The efficiency of the regeneration allows for the catalytic use of this compound in reactions where it would otherwise be consumed stoichiometrically.

Regeneration via Phosphorous Acid and Hypophosphorous Acid Redox Cycles

A widely used and efficient method for the in situ regeneration of this compound involves the use of phosphorous acid (H₃PO₃) or hypophosphorous acid (H₃PO₂) in a redox cycle. mdma.ch When this compound is oxidized to iodine during a chemical process, these phosphorous-based acids can reduce the iodine back to this compound, while they are themselves oxidized to phosphoric acid (H₃PO₄). mdma.ch

The regeneration reactions are as follows: I₂ + H₃PO₃ + H₂O → 2HI + H₃PO₄ I₂ + H₃PO₂ + H₂O → 2HI + H₃PO₃

Electrochemical Approaches for Iodide Oxidation and this compound Regeneration

Electrochemical methods offer a promising avenue for the synthesis and regeneration of this compound, primarily by mediating the oxidation of iodide (I⁻). These techniques are particularly relevant in closed-loop chemical cycles, such as the Iodine-Sulfur (I-S) process for hydrogen production. The core principle involves the anodic oxidation of iodide ions to form iodine (I₂). pku.edu.cn This process is a key step in regenerating reactants and managing the chemical equilibrium of the system.

The fundamental electrochemical reaction is the oxidation of two iodide ions to produce a molecule of iodine, releasing two electrons in the process (2I⁻ → I₂ + 2e⁻). pku.edu.cn This reaction can be part of a larger system where protons (H⁺) are selectively transported through a proton-exchange membrane. researchgate.net In such a setup, known as electro-electrodialysis (EED) or membrane electrolysis, the oxidation of iodide in the anolyte is coupled with the reduction of protons to hydrogen gas or the concentration of protons in the catholyte, effectively regenerating or concentrating this compound. researchgate.net

Recent studies have highlighted the use of iodine as a mediator in electrochemical reactions to achieve indirect electrosynthesis, which can improve reaction selectivity and prevent over-oxidation. rsc.org In the context of HI regeneration, controlling the electrode potential is crucial. At potentials below 0.6 V (vs. Hg/Hg₂SO₄), the primary reaction is the conversion of iodide to iodine. pku.edu.cn However, at higher potentials, further oxidation can occur, leading to the formation of high-valent iodine compounds such as iodate (B108269) (IO₃⁻). pku.edu.cnmdpi.com The acidity of the solution also significantly impacts the oxidation process, with increased acid concentration shifting the onset and peak potentials for the anodic current to lower values. pku.edu.cn These electrochemical strategies represent a green alternative to traditional chemical methods, avoiding the need for hazardous oxidizing agents by using electrons as the primary reactant. mdpi.com

Purification Methodologies for this compound Streams in Industrial Processes

Distillation Techniques and Azeotropic Considerations for this compound Separation

The purification of this compound (HI) via distillation is complicated by the formation of a negative (maximum-boiling) azeotrope with water. An azeotrope is a mixture of liquids with a fixed composition that cannot be altered by simple distillation. wikipedia.orglibretexts.org For the HI-H₂O system, the azeotrope occurs at approximately 57 wt% HI and boils at a constant temperature of 127°C at atmospheric pressure. researchgate.net

This azeotropic behavior dictates the outcome of fractional distillation. stackexchange.com

If a solution containing less than 57% HI is distilled, the vapor will be richer in water. Consequently, the remaining liquid (residue) will become progressively more concentrated in HI, approaching the 57% azeotropic composition. wikipedia.orgstackexchange.com

Conversely, if a solution with a concentration greater than 57% HI is boiled, the vapor will be richer in HI. The remaining liquid will become less concentrated in HI, also moving towards the azeotropic point.

Because simple distillation cannot separate the components of an azeotropic mixture, more advanced techniques are required to obtain pure HI. libretexts.org One such method is azeotropic distillation , which involves adding a third component, known as an entrainer, to the mixture. wikipedia.orgsciencestruck.com The entrainer forms a new, lower-boiling azeotrope with one or more of the original components, allowing for their separation. For instance, adding an entrainer like phosphoric acid has been studied to break the HI-H₂O azeotrope, enabling the separation and concentration of HI. mdpi.com Another approach is pressure-swing distillation , which exploits the fact that azeotropic composition is dependent on pressure. By operating two distillation columns at different pressures, it is possible to bypass the azeotropic point and achieve separation.

Liquid-Liquid Phase Separation in Complex Acid Mixtures (e.g., Bunsen Reaction HIx Phase)

In large-scale industrial processes like the Iodine-Sulfur (I-S) cycle for hydrogen production, the Bunsen reaction is a critical step that produces both sulfuric acid (H₂SO₄) and this compound. hbni.ac.in The reaction (SO₂ + I₂ + 2H₂O → H₂SO₄ + 2HI) is typically conducted with an excess of both iodine and water. This excess leads to the spontaneous separation of the product stream into two immiscible liquid phases upon cooling: researchgate.net

A lighter, upper phase primarily composed of sulfuric acid, with some dissolved water and trace amounts of HI and I₂. researchgate.netresearchgate.net

A denser, lower phase, often referred to as the HIx phase, consisting of this compound, excess iodine, and water. hbni.ac.inresearchgate.netresearchgate.net

Electro-Electrodialysis (EED) for this compound Concentration and Separation

Electro-electrodialysis (EED) is an advanced membrane-based technology used to concentrate and purify this compound, particularly for breaking its azeotrope with water. researchgate.net This process is highly relevant to the I-S thermochemical cycle, where concentrating the HIx solution beyond its azeotropic point (57 wt% HI) is necessary for efficient thermal decomposition. mdpi.comresearchgate.net

An EED cell typically consists of two compartments separated by a cation-exchange membrane (such as Nafion), with an electrode in each compartment. researchgate.netresearchgate.net The HIx solution (a mixture of HI, I₂, and H₂O) is fed into the cell. When an electric potential is applied, the following processes occur:

Anode Compartment (Anolyte): Iodide ions (I⁻) are oxidized to iodine (I₂), releasing electrons (2I⁻ → I₂ + 2e⁻).

Cathode Compartment (Catholyte): Triiodide ions (I₃⁻), formed from I₂ and I⁻, are reduced back to iodide ions (I₃⁻ + 2e⁻ → 3I⁻).

Membrane: The cation-exchange membrane selectively allows the transport of protons (H⁺) from the anolyte to the catholyte. researchgate.net

| Initial HI Molality (mol/kg) | Final HI Molality (mol/kg) | Temperature (K) | Current Density (A/dm²) | Membrane | Current Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| ~10.6 | >15 | 383 (110°C) | 9.9 | Nafion 117 | N/A | researchgate.net |

| N/A | N/A | 293 (20°C) | N/A | Nafion 117 | 85.1 | researchgate.net |

| N/A | N/A | 333 (60°C) | N/A | Nafion 117 | 82.5 | researchgate.net |

Strategies for Impurity Removal from this compound Phases

Industrial-grade this compound often contains impurities that must be removed to meet quality standards for various applications. Common impurities include free iodine (I₂), which imparts a yellow or brown color, and trace metal ions. youtube.comgoogle.com Additionally, in processes like the I-S cycle, cross-contamination between the acid phases (i.e., H₂SO₄ in the HIx phase) is a significant issue that can lead to undesirable side reactions. researchgate.netresearchgate.net

Several strategies have been developed for impurity removal:

Removal of Free Iodine: A common method involves passing the technical-grade HI through a column packed with copper powder. youtube.comgoogle.com The copper reacts with the elemental iodine, effectively decolorizing the solution. youtube.com This process is typically carried out at a controlled temperature (e.g., 20-30°C) and flow rate (e.g., 5-10 ml/min). google.com

Removal of Metal Ions: After treatment with copper, dissolved copper ions may be present in the acid. These can be removed by passing the solution through an absorption column containing a mesoporous silica (B1680970) adsorbent, which captures the metal ions. youtube.comgoogle.com This method has been shown to reduce copper ion content to less than 1.0 ppm. google.comgoogle.com Other techniques like using ion-exchange resins can also be effective for removing various metal contaminants. researchgate.net

Removal of Sulfuric Acid from HIx Phase: In the context of the I-S cycle, purifying the HIx phase to remove residual H₂SO₄ is critical. researchgate.net This can be achieved by leveraging the reverse Bunsen reaction (H₂SO₄ + 2HI → SO₂ + I₂ + 2H₂O). By heating the contaminated HIx phase and stripping the gaseous products (SO₂) with an inert gas like nitrogen, the H₂SO₄ impurity can be converted and removed. researchgate.net The effectiveness of this purification improves with increasing temperature and stripping gas flow rate. researchgate.netresearchgate.net Increasing the iodine concentration in the HIx phase has also been found to enhance the conversion of H₂SO₄ while suppressing other side reactions. researchgate.net

| Impurity | Removal Method | Reagent/Material | Resulting Purity | Reference |

|---|---|---|---|---|

| Elemental Iodine (I₂) | Chemical Reaction & Adsorption | Copper Powder | < 0.1 ppm I₂ | google.com, google.com |

| Metal Copper Ions (Cu²⁺) | Adsorption | Mesoporous Silica | < 1.0 ppm Cu²⁺ | google.com, google.com |

| Sulfuric Acid (H₂SO₄) | Reverse Bunsen Reaction | Heat, N₂ Stripping Gas | Enhanced H₂SO₄ conversion | researchgate.net |

| General Acidic Impurities | Ion Exchange | Anion-exchange resin | Neutralized acid | researchgate.net |

Mechanistic Investigations of Hydriodic Acid Reactions

Elucidation of Hydriodic Acid-Mediated Nucleophilic Substitution Pathways

This compound is highly effective in converting alcohols to alkyl iodides through nucleophilic substitution. beilstein-journals.org The reaction mechanism involves two primary steps: the protonation of the alcohol's hydroxyl group to form a good leaving group (water), followed by the nucleophilic attack of the iodide ion. beilstein-journals.orgbeilstein-journals.org

The specific pathway, whether S(_N)1 or S(_N)2, is dependent on the structure of the alcohol. beilstein-journals.orgwikipedia.org

S(_N)1 Pathway: Tertiary and benzylic alcohols tend to react via an S(_N)1 mechanism. beilstein-journals.org The protonated hydroxyl group departs, forming a stable carbocation intermediate. This intermediate is then attacked by the iodide ion. The stability of the carbocation is a key factor, with resonance stabilization in benzylic carbocations and hyperconjugation in tertiary carbocations favoring this pathway.

S(_N)2 Pathway: Primary alcohols typically follow an S(_N)2 mechanism. wikipedia.org The iodide ion directly attacks the carbon atom bearing the protonated hydroxyl group in a single concerted step, leading to the displacement of the water molecule. This pathway is favored for sterically unhindered substrates.

The high nucleophilicity of the iodide ion, a large and polarizable anion, makes it a potent nucleophile for these substitution reactions. researchgate.net

Detailed Analysis of Redox Comproportionation Mechanisms in this compound Systems

The proposed mechanism suggests a single electron transfer (SET) process. beilstein-journals.org An iodide ion transfers an electron to the alkyl iodide, leading to the formation of a radical intermediate and an iodine radical. The organic radical then abstracts a hydrogen atom from another molecule of HI to form the final hydrocarbon product. The iodine radicals combine to form molecular iodine.

Experimental evidence, such as the trapping of radical intermediates, supports this radical mechanism. beilstein-journals.org The stability of the intermediate radical, which is enhanced by adjacent benzylic or carbonyl groups through resonance, is a critical factor for this reaction to proceed. beilstein-journals.org In many synthetic applications, a reducing agent like red phosphorus is added to regenerate HI from the I(_2) formed, allowing for the use of catalytic amounts of this compound. researchgate.net

Recent studies on the electrochemical reduction of iodic acid (HIO(_3)) have also highlighted the role of comproportionation. In this system, the reaction between HIO(_3) and iodide (I) forms a layer of solid iodine (I(_2)), which then acts as a catalyst for the further reduction of iodate (B108269). mdpi.com

Examination of Elimination-Addition Reaction Sequences in Organic Substrates

In certain cases, particularly with polyols, the reaction with this compound can proceed through a sequence of elimination and addition reactions. researchgate.netacs.org This pathway is a key part of the conversion of biomass-derived compounds.

A prominent example is the conversion of D-sorbitol to iodohexanes. researchgate.netacs.org The proposed mechanism is a substitution-elimination-addition (SEA) pathway. researchgate.netresearchgate.net

Substitution: Initially, the hydroxyl groups of the polyol undergo nucleophilic substitution by iodide, as described in section 3.1, to form iodoalkanes.

Elimination: Subsequently, the iodoalkane can undergo elimination of HI to form an alkene. This step is facilitated by the presence of a strong acid.

Addition: The newly formed double bond then undergoes hydroiodination (addition of HI) to form a more stable iodoalkane.

This sequence of reactions can occur multiple times, leading to the progressive deoxygenation and halogenation of the substrate. The high concentration of both protons and iodide ions is crucial for driving this reaction pathway efficiently. researchgate.netresearchgate.net

Specific Reaction Mechanisms with Biomass-Derived Compounds

This compound is a valuable reagent for the conversion of biomass-derived platform molecules into valuable chemicals and fuel precursors. The strong reducing and dehydrating properties of HI are instrumental in these transformations. researchgate.netresearchgate.net

The conversion of glycerol (B35011), a byproduct of biodiesel production, into value-added chemicals is an area of significant research. researchgate.net When reacting with this compound, glycerol can be converted to 3-iodopropionic acid. researchgate.net

The proposed mechanism involves a dual role for this compound:

Dehydration Agent: HI initially acts as a dehydrating agent, facilitating the removal of water molecules from the glycerol backbone. researchgate.net

Reducing Agent: Subsequently, HI acts as a reducing agent for the intermediate species. researchgate.net

In this process, HI is oxidized to I(_2). To make the process catalytic, a metal catalyst and hydrogen gas are often employed to regenerate HI in situ from the iodine produced. researchgate.net

The conversion of d-sorbitol, a sugar alcohol derived from glucose, to iodohexanes is a key step in the production of bio-hydrocarbons. researchgate.netresearchgate.netacs.org The reaction is efficiently mediated by this compound, often in a biphasic system to aid in product separation. researchgate.netacs.org

The predominant mechanism is the substitution-elimination-addition (SEA) pathway, as detailed in section 3.3. researchgate.netresearchgate.net The process involves the sequential substitution of hydroxyl groups with iodide, followed by elimination of HI to form alkenes, and then addition of HI to the double bonds. researchgate.net This pathway has been supported by detailed mechanistic studies using model compounds and kinetic analysis. researchgate.netacs.org High concentrations of both H and I are necessary for the efficient and selective formation of iodohexanes. researchgate.netresearchgate.net The presence of water has been found to inhibit the conversion rate. researchgate.net

The conversion of fructose (B13574), a common sugar, into 5-methylfurfural (B50972) (5-MF) is a valuable transformation for producing biofuel precursors and chemical intermediates. wikipedia.org While not a direct catalysis by HI alone, the principles of reduction using HI are relevant in related multi-step syntheses. For instance, the conversion often proceeds via 5-hydroxymethylfurfural (B1680220) (HMF). The reduction of the hydroxyl group in HMF to the methyl group in 5-MF can be achieved through processes that utilize the reducing power of iodide.

Mechanistic studies on similar redox disproportionation reactions, such as the conversion of furan (B31954) ring alcohol derivatives, suggest that the hydrogen transfer occurs through the inter-conversion of HI and I(_2). researchgate.net These reactions are believed to involve radical intermediates. researchgate.net

Interconversions Between Lactones and Iodocarboxylic Acids Mediated by this compound

The interconversion between lactones and the corresponding iodocarboxylic acids is a reversible reaction mediated by this compound (HI). This process involves the ring-opening of the cyclic ester (lactone) to form an iodo-substituted carboxylic acid, and the reverse reaction, intramolecular cyclization (lactonization), to reform the lactone. The position of the equilibrium between the open-chain and cyclic forms is influenced by several factors, including the concentration of this compound, temperature, and the stability of the lactone ring. researchgate.net

The mechanism for the this compound-mediated ring opening of a lactone is an example of acid-catalyzed nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the lactone by this compound. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The iodide ion (I⁻), a strong nucleophile, then attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, leading to the formation of the iodocarboxylic acid.

Conversely, the cyclization of an iodocarboxylic acid to a lactone under acidic conditions involves the intramolecular attack of the hydroxyl group on the protonated carbonyl carbon, followed by the elimination of water. In the presence of this compound, the equilibrium can be shifted. For instance, studies have shown that refluxing γ- or δ-lactones with 57% this compound leads to a facile ring opening to produce the corresponding iodoalkanoic acids. researchgate.net The ratio of the resulting iodoacid to the remaining lactone at equilibrium is highly dependent on the carbon chain length. For smaller rings like γ-valerolactone (a five-membered ring), the equilibrium favors the lactone, whereas for larger rings such as γ-octanolactone, the open-chain iodoacid is the predominant species. researchgate.net

This variation is attributed to differences in thermodynamic stability, entropy, and solvation effects among isomeric lactones of different ring sizes. researchgate.net

Table 1: Equilibrium in this compound-Mediated Lactone Ring Opening

| Lactone Precursor | Ring Size | Equilibrium Favorability with 57% HI |

| γ-Valerolactone (C5) | 5-membered | Favors lactone (Ratio approx. 1:3 acid to lactone) |

| γ-Octanolactone (C8) | 5-membered | Favors iodoalkanoic acid (Ratio approx. 3:1 acid to lactone) |

| Larger γ- and δ-Lactones (up to C18) | 5- or 6-membered | Favors iodoalkanoic acid |

This table is based on findings from the reaction of n-alkanoic γ- or δ-lactones with 57% this compound under reflux conditions. researchgate.net

Complex Redox Cycles Involving this compound and Iodine Species

This compound and its conjugate base, the iodide ion (I⁻), are central to numerous complex redox cycles where iodine transitions between multiple oxidation states (e.g., -1, 0, +1, +5). These cycles are fundamental in various applications, from energy storage systems to chemical synthesis.

The cycle can be described by the following key steps:

Initial Reduction : HIO₃ is slowly reduced electrochemically on a pristine electrode surface to generate a small amount of iodide (I⁻).

Comproportionation : The in-situ generated iodide reacts with the remaining iodic acid to form solid iodine (I₂) on the electrode surface.

HIO₃ + 5I⁻ + 5H⁺ → 3I₂(s) + 3H₂O mdpi.com

Another significant redox cycle involving this compound is found in the sulfur-iodine (S-I) thermochemical cycle, a method for producing hydrogen from water. In the electrolysis stage of this cycle, a solution rich in this compound and iodine (often referred to as an HIx solution) is used. researchgate.netresearchgate.net At the anode, iodide and tri-iodide (I₃⁻) ions are oxidized back to iodine (I₂), while at the cathode, protons are reduced to hydrogen gas (H₂). researchgate.net

Table 2: Key Reactions in Iodine-Based Redox Cycles

| Cycle/Process | Key Reaction | Species Involved | Significance |

| Iodic Acid Electroreduction | HIO₃ + 5I⁻ + 5H⁺ ⇌ 3I₂(s) + 3H₂O | HIO₃ (I⁺⁵), I⁻, I₂ (I⁰) | Autocatalytic formation of iodine enhances the rate of iodate reduction for energy storage applications. mdpi.com |

| Sulfur-Iodine Cycle Electrolysis | Anode: 2I⁻ → I₂ + 2e⁻ or 3I⁻ → I₃⁻ + 2e⁻ Cathode: 2H⁺ + 2e⁻ → H₂ | I⁻, I₃⁻, I₂, H⁺ | Regeneration of iodine and production of hydrogen gas in a thermochemical water-splitting cycle. researchgate.net |

| Suarez-Cleavage Reaction | Radical formate (B1220265) + HI → Product + I• | HI, I• (Iodine radical) | Regeneration of an iodine radical that continues a catalytic cycle for C-O bond formation. preprints.org |

| Mg-O₂ Battery Charging | MgO + 2HI → Mg²⁺ + 2I⁻ + H₂O | HI, I⁻, MgO | A proposed mechanism where HI, generated from I₂ and a solvent, chemically decomposes MgO during the battery's charging cycle. tytlabs.co.jp |

Furthermore, redox cycles involving this compound are exploited in organic synthesis. In certain photochemical reactions, such as the Suarez-cleavage, this compound is involved in the terminal step to yield the final product while regenerating an iodine radical. preprints.org This radical can then participate in another cycle, propagating the reaction. This demonstrates the utility of the HI/I• redox couple in radical-based transformations. preprints.org

These examples underscore the versatility of this compound in mediating complex reaction networks through the accessible redox states of iodine, enabling catalytic and autocatalytic processes essential for both industrial and synthetic chemistry.

Catalytic Applications of Hydriodic Acid in Organic and Inorganic Synthesis

Biomass Conversion and Hydrodeoxygenation (HDO) Catalysis

The conversion of biomass, a renewable and abundant resource, into high-value chemicals and biofuels is a critical step toward a sustainable chemical industry. sciengine.comsciengine.com A key challenge in this process is the high oxygen content of biomass feedstocks, which necessitates efficient hydrodeoxygenation (HDO) reactions. sciengine.comtransparencymarketresearch.com Hydriodic acid has emerged as an effective catalyst for biomass hydrogenolysis under relatively mild conditions, leveraging its strong nucleophilic and reductive properties. sciengine.comsciengine.com In some instances, it facilitates metal-free catalytic conversions. sciengine.com

This compound-Metal Catalyst-Hydrogen Systems in Biomass HDO

The combination of this compound with a metal catalyst and molecular hydrogen (H₂) creates a powerful system for the hydrodeoxygenation of biomass. sciengine.com In this system, the metal catalyst, such as rhodium or palladium, plays a crucial role in regenerating HI from iodine (I₂), which is formed during the reaction. researchgate.net This in-situ regeneration is vital for maintaining the catalytic cycle. researchgate.net

For example, the conversion of fructose (B13574) to 5-methylfurfural (B50972) (MF) and glycerol (B35011) to 2-iodopropane (B156323) has been demonstrated using this system. researchgate.net The HI-metal catalyst-H₂ system has also been effectively used for the synthesis of 2,5-dimethyltetrahydrofuran (B89747) (DMTHF) or MTHF. sciengine.com Research has shown that catalysts like RhCl₃ and Pd/C are effective in these transformations. sciengine.com The conversion of glyceric acid to 3-iodopropionic acid has been achieved using a HI-Rh/C-H₂ system. sciengine.com

Metal-Free this compound-Hydrogen Donor Systems for Biomass Conversion

An alternative approach involves the use of this compound with a hydrogen donor in a metal-free system. sciengine.com This method avoids the use of often expensive and potentially toxic heavy metals. In these systems, a suitable hydrogen donor molecule provides the necessary hydrogen for the reduction reactions.

A notable example is the production of adipic acid (AA) from tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a biomass-derived intermediate. acs.org This metal-free system, utilizing HI and molecular H₂ in a propionic acid solvent, can achieve high yields of AA. acs.org Reactivity studies have highlighted the essential interplay between HI, H₂, and the solvent for the effective ring-opening of THFDCA. acs.org The role of HI is multifaceted, acting as both a proton and iodide source to selectively cleave C–O bonds without reducing the carboxylic acid groups. acs.org

Selective Reduction of Polyols and Carbohydrates

This compound is highly effective in the selective reduction of polyols and carbohydrates, which are major components of biomass. google.comgoogle.com Its strong reducing power allows for the controlled removal of hydroxyl groups.

For instance, the reduction of sorbitol and xylitol (B92547) to heavier hydrocarbons has been accomplished using this compound under mild conditions. researchgate.net The reaction of sorbitol with HI can yield 2-iodohexane. google.com Historically, this reaction was performed with a large excess of HI. google.com However, more recent methods have been developed that use a liquid-phase phosphorus-containing reducing agent to regenerate HI, allowing for nearly quantitative yields. google.com

The selective conversion of D-sorbitol to iodohexanes has been achieved with high yields in a water-cyclohexane biphasic system using HI, rhodium, and hydrogen. researchgate.net The proposed mechanism for this transformation is a substitution-elimination-addition (SEA) pathway. researchgate.net Similarly, the reduction of D-glucaric acid has been demonstrated in a HI-Rh/C-H₂ system. sciengine.comtandfonline.com

Production of Biofuels and Value-Added Chemicals from Biomass

The catalytic properties of this compound are instrumental in converting biomass into a range of biofuels and value-added chemicals. lsu.edudntb.gov.ua The hydrodeoxygenation process, facilitated by HI, is crucial for producing high-quality biofuels with improved energy density and stability. transparencymarketresearch.com

One significant application is the synthesis of 5-methylfurfural (MF) from fructose, which can be achieved with HI alone, without the need for a metal catalyst. researchgate.net MF is a valuable platform chemical for the production of various chemicals and has potential as an anti-tumor agent. researchgate.net Furthermore, biomass-derived furans can be converted to adipic acid, a key monomer for Nylon-6,6 production, using HI-mediated systems. acs.orgudel.edu The conversion of glyceric acid, derived from glycerol, to 3-iodopropionic acid using HI-mediated hydrogenation is another example of producing a valuable platform molecule. researchgate.net

Reduction of Organic Functionalities using this compound

Beyond biomass conversion, this compound is a valuable reagent for the reduction of various organic functional groups.

Reduction of Alcohols to Hydrocarbons

A classic application of this compound is the reduction of alcohols to their corresponding hydrocarbons. beilstein-journals.org An improved method for this transformation utilizes a biphasic toluene-water reaction medium, which is more amenable to organic synthesis than traditional aqueous solutions. beilstein-journals.orgnih.gov This protocol allows for the conversion of primary, secondary, and tertiary benzylic alcohols in good yields and with short reaction times. beilstein-journals.orgresearchgate.net

In this system, red phosphorus is typically used as the stoichiometric reducing agent to regenerate HI from the iodine formed during the reaction. beilstein-journals.orgresearchgate.net This allows for the use of catalytic amounts of this compound (e.g., 0.2 equivalents) in the presence of excess red phosphorus. beilstein-journals.orgresearchgate.net The biphasic system offers the advantage of separating the organic substrates and products in the toluene (B28343) phase from the mineral acids in the aqueous phase. beilstein-journals.org This method demonstrates good functional group tolerance, leaving keto, ester, amide, or ether groups intact. beilstein-journals.orgresearchgate.net

Reduction of α-Hydroxycarbonyl Compounds

This compound is an effective reagent for the reduction of α-hydroxycarbonyl compounds to the corresponding methylene (B1212753) (-CH2-) group. This transformation is particularly useful for compounds where the hydroxyl group is activated by an adjacent carbonyl function. The reaction typically proceeds in two stages: an initial nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting α-iodocarbonyl intermediate by another molecule of HI.

To make the process catalytic in HI, a stoichiometric reductant like red phosphorus is often added to the reaction mixture. beilstein-journals.orgwikipedia.org The red phosphorus reduces the iodine (I₂) formed during the reaction back to HI, thus regenerating the active reagent. beilstein-journals.orgresearchgate.net This method, an improvement on the original Kiliani protocol, can be performed in a biphasic toluene-water medium, which facilitates the separation of organic products from the acidic aqueous phase. beilstein-journals.org

The presence of an adjacent carbonyl group is crucial as it stabilizes the reaction intermediate, making the reduction more favorable compared to alcohols without such activation. beilstein-journals.org For instance, benzoin (B196080) (C₆H₅CH(OH)C(=O)C₆H₅) can be reduced by fuming this compound at elevated temperatures to form dibenzyl (C₆H₅CH₂CH₂C₆H₅). wikisource.org This reactivity is in contrast to other reduction methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, which directly reduce the carbonyl group itself to a methylene group. doubtnut.commasterorganicchemistry.comvedantu.com

The choice between these methods often depends on the presence of other functional groups in the molecule; the acidic conditions of the Clemmensen reduction and the basic conditions of the Wolff-Kishner reduction may not be suitable for sensitive substrates. echemi.comquora.com

Table 1: Reduction of α-Hydroxycarbonyl Compounds with this compound

| Substrate | Product | Conditions | Notes |

| α-Hydroxyketones | Methylene ketones | HI, red phosphorus | The hydroxyl group is reduced, leaving the ketone intact. |

| Benzoin | Dibenzyl | Fuming HI, 130°C | Both the hydroxyl and carbonyl groups are reduced. wikisource.org |

Reductive Cleavage of Hydroxy Groups in Complex Polyol Structures

First reported by Kiliani, the use of this compound for the reduction of sugars and other polyols leads to the reductive cleavage of multiple or even all of the hydroxy groups. wikipedia.org This powerful, albeit sometimes low-yielding, reaction demonstrates the potent reducing capability of HI. The process involves the sequential substitution of hydroxyl groups with iodide ions, followed by reduction.

The reaction often requires harsh conditions and may not be highly reproducible. wikipedia.org However, for specific structures, it provides a direct route to deoxygenated products that are difficult to obtain through other means. The efficiency of the reduction depends on the structure of the polyol. For example, in the case of flavin, three hydroxy groups were reduced, while a fourth was converted to an iodo substituent. beilstein-journals.org

This highlights the reaction's complexity, where complete reduction to the alkane may compete with the formation of stable alkyl iodides. Alcohols that are not activated by adjacent benzylic or carbonyl groups often stop at the alkyl iodide stage, as the C-I bond is not sufficiently activated for reduction by this compound under the same conditions. beilstein-journals.org

Synthesis of Iodine-Containing Organic Compounds

One of the most fundamental and widely used applications of this compound in organic synthesis is the conversion of primary alcohols into alkyl iodides. wikipedia.org This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The process involves two main steps:

Protonation of the alcohol's hydroxyl group by HI to form a good leaving group (water).

Attack by the iodide ion (I⁻) on the electrophilic carbon, displacing the water molecule.

Reaction: RCH₂OH + HI → RCH₂I + H₂O wikipedia.org

This method is highly effective for primary alcohols. For secondary and tertiary alcohols, the reaction mechanism tends to shift towards an Sₙ1 pathway due to the increased stability of the corresponding carbocation intermediates. The reactivity for Sₙ1 reactions follows the order of primary < secondary < tertiary alcohols. beilstein-journals.org

The conversion of alcohols to alkyl iodides is a crucial step in many multi-step syntheses, as the resulting iodide is an excellent leaving group in subsequent substitution or elimination reactions. While other hydrogen halides (HCl, HBr) can also be used, HI is often preferred for its higher reactivity. wikipedia.org

Table 2: Conversion of Alcohols to Alkyl Iodides

| Alcohol Type | Predominant Mechanism | Reactivity Trend | Notes |

| Primary | Sₙ2 | Good | Favored for creating primary alkyl iodides. wikipedia.org |

| Secondary | Sₙ1 / Sₙ2 | Moderate to Good | A mix of mechanisms is possible. beilstein-journals.org |

| Tertiary | Sₙ1 | Excellent | Proceeds readily via a stable carbocation intermediate. beilstein-journals.org |

This compound and other iodine-containing reagents play a significant role in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its utility stems from its function as both a reducing agent and a source of iodine for creating organoiodine intermediates.

For example, in the synthesis of the expectorant Guaifenesin , while the primary synthesis involves the reaction of guaiacol (B22219) with glycidol, related syntheses for similar structures can involve cleavage of ether linkages, a reaction for which HI is well-suited. This compound is known to cleave aryl-alkyl ethers to yield a phenol (B47542) and an alkyl iodide. wikipedia.org

In the synthesis of the anti-arrhythmic drug Amiodarone , a complex organoiodine compound, iodination is a key step. While elemental iodine is often used, the underlying chemistry relies on the principles of electrophilic substitution on an activated aromatic ring, a process where HI can be involved in related transformations or as a byproduct.

Furthermore, the synthesis of the thyroid hormones Levothyroxine and Liothyronine inherently involves the iodination of tyrosine residues. The industrial synthesis of these APIs requires precise control of iodination, a fundamental reaction type related to this compound chemistry.

The powerful reducing properties of HI, often in combination with red phosphorus, are also exploited. This combination is capable of reducing ephedrine (B3423809) or pseudoephedrine to methamphetamine, a reaction of significance in illicit drug synthesis but also demonstrative of its potent deoxygenation capabilities which can be applied to complex molecules in legitimate pharmaceutical manufacturing.

This compound, or more specifically the iodide ion, is a crucial component in one of the most significant industrial chemical processes: the production of acetic acid.

Acetic Acid Synthesis (Monsanto and Cativa Processes): The Monsanto process, and the subsequent, more efficient Cativa process, both rely on the carbonylation of methanol (B129727). In these catalytic cycles, a rhodium (Monsanto) or iridium (Cativa) complex is the main catalyst. Methyl iodide, generated in situ from methanol and this compound, is the catalyst promoter. HI is continuously regenerated within the cycle. The methyl iodide undergoes oxidative addition to the metal center, and after migratory insertion of carbon monoxide, the resulting acetyl complex is hydrolytically cleaved to produce acetic acid and regenerate the active catalyst and HI.

Adipic Acid Synthesis: While the dominant industrial route to adipic acid involves the oxidation of a cyclohexane/cyclohexanol mixture, alternative routes have been explored. One such method involves the carbonylation of 1,4-butanediol. Similar to the acetic acid process, this transformation can be catalyzed by rhodium or iridium complexes, with an iodide promoter like HI being essential for the catalytic cycle to function.

This compound can act as a promoter or co-catalyst in various chemical reactions. A notable example is in certain routes to hydrogen peroxide (H₂O₂). In the anthraquinone (B42736) process, the most common method for H₂O₂ production, an anthraquinone derivative is hydrogenated and then oxidized. However, other methods exist where HI can play a role.

For instance, the electrochemical synthesis of hydrogen peroxide can be influenced by various electrolytes. In some systems, iodide ions can participate in redox cycles at the electrode surfaces, facilitating the reduction of oxygen.

More directly, HI can be used in reactions that produce hydrogen peroxide as a byproduct or in coupled catalytic systems. For example, in certain oxidation reactions where a metal catalyst is used, an iodide promoter can enhance the catalyst's activity and selectivity. The iodide can influence the oxidation state of the metal center or participate directly in the substrate activation steps.

Analytical Methodologies for Hydriodic Acid Characterization

Spectroscopic Techniques for Compositional Analysis of HIx Phases

Spectroscopic techniques are powerful non-destructive tools for analyzing the composition of HIx phases, particularly in the gaseous state, which is relevant for processes like the Iodine-Sulfur thermochemical cycle. cder.dz These methods rely on the interaction of electromagnetic radiation with the molecules in a sample to obtain characteristic spectra that act as molecular fingerprints. unizar-csic.es

Fourier-Transform Infrared (FTIR) Spectroscopy is primarily used for the concentration measurements of hydrogen iodide and water vapors. cder.dz By analyzing the absorption of infrared radiation at specific wavelengths, the vibrational energies of the chemical bonds within the HI and H₂O molecules can be identified and quantified. unizar-csic.es

Visible Spectrometry is specifically chosen for measuring iodine (I₂) vapor concentration. cder.dz The distinct absorption of visible light by iodine allows for its selective determination even in a mixture with other components.

Raman Spectroscopy offers potential as a comprehensive technique for detecting all species (HI, H₂O, and I₂) simultaneously. cder.dz This method analyzes the inelastic scattering of monochromatic light, which provides information on the vibrational modes of the molecules present. unizar-csic.es However, the presence of iodine can introduce challenges such as absorption and fluorescence, which may require adjustments in the experimental setup, like changing the excitation wavelength. cder.dz

Vibrational Sum Frequency Generation (VSFG) Spectroscopy has been utilized to study the air-liquid interface of aqueous hydriodic acid solutions. This advanced technique provides specific information about the structure and orientation of molecules at the interface, revealing the disruptive effect of HI on the hydrogen-bonding network of water and the presence of hydronium ions at the surface. osu.edu

| Spectroscopic Technique | Target Species | Primary Application in HIx Analysis | Key Findings/Considerations |

|---|---|---|---|

| FTIR Spectrometry | HI, H₂O | Quantitative measurement of hydrogen iodide and water vapor concentrations. cder.dz | Validated for use in corrosive, high-temperature, and high-pressure environments. cder.dz |

| Visible Spectrometry | I₂ | Quantitative measurement of iodine vapor concentration. cder.dz | Effective for selective analysis of iodine in the ternary mixture. cder.dz |

| Raman Spectroscopy | HI, H₂O, I₂ | Potential for simultaneous detection of all species in the mixture. cder.dz | Iodine absorption and fluorescence can interfere; may require modified techniques like Coherent Anti-Stokes Raman Spectroscopy (CARS). cder.dz |

| Vibrational Sum Frequency Generation (VSFG) | Interfacial H₂O, H₃O⁺, I⁻ | Analysis of the air-aqueous interface structure. osu.edu | Reveals disruption of water's hydrogen-bonding network and the presence of a surface proton continuum. osu.edu |

Electrochemical Methods for Concentration and Speciation Analysis of this compound Solutions

Electrochemical techniques offer high sensitivity and selectivity for determining the concentration and speciation of ions in complex solutions. These methods are particularly valuable for in-situ or online monitoring in industrial processes.

Potentiometry and Voltammetry are two primary types of electrochemical analysis. Potentiometry measures the potential of an electrode in equilibrium with the solution, which is directly related to the ion concentration. Voltammetry involves applying a varying potential to a working electrode and measuring the resulting current, which can identify and quantify electroactive species. In this compound solutions, these techniques can be used to determine the activity of hydrogen ions (pH) and iodide ions.

A specific electrochemical method has been developed for the analysis of this compound solutions containing iodine (HI-I₂-H₂O). This method utilizes a constant-current electrolysis-electrodialysis cell in conjunction with density measurements. google.com A mathematical relationship is established between the material's density, the cell voltage during electrolysis, and the molar ratios of the components (I₂ to HI, and H₂O to HI). By measuring the density and cell voltage of an unknown sample, the specific concentrations of HI, I₂, and H₂O can be calculated. google.com This approach provides a robust alternative to conventional titration methods, which can be cumbersome and less accurate for these complex mixtures. google.com

| Parameter Measured | Technique/Device | Derived Information | Application |

|---|---|---|---|

| Density (ρ) and Cell Voltage (U) | Density Meter and Constant-Current Electrolysis-Electrodialysis Cell | Molar ratios of I₂ to HI (x) and H₂O to HI (y). google.com | Determining the concentration of each component in HI-I₂-H₂O ternary solutions. google.com |

| Electrode Potential | Potentiometry (e.g., Ion-Selective Electrodes) | Concentration/activity of specific ions (e.g., H⁺, I⁻). | Speciation analysis and pH determination of this compound solutions. |

| Current vs. Applied Potential | Voltammetry (e.g., Stripping Voltammetry) | Concentration of electroactive species. | Trace analysis and speciation studies in complex matrices containing this compound. |

Application of this compound in Isotopic Ratio Determination (e.g., 2H/1H in Methyl Iodide)

This compound serves as a crucial reagent in analytical methods designed to determine stable isotope ratios in organic compounds. A significant application is in the analysis of the hydrogen isotope (²H/¹H) ratio of methoxyl groups found in natural substances like lignin. nih.gov

In this method, this compound is used to cleave the methoxyl groups (-OCH₃) from the parent molecule, converting them into methyl iodide (CH₃I). nih.gov The resulting methyl iodide, which carries the hydrogen atoms from the original methoxyl group, is then analyzed using Gas Chromatography/Pyrolysis/Isotope Ratio Mass Spectrometry (GC/P/IRMS). nih.gov

However, a significant analytical challenge arises during the pyrolysis step, where the conversion of CH₃I into hydrogen gas (H₂) is incomplete, with a portion forming unwanted this compound (HI). nih.gov This byproduct can interfere with the accurate measurement of the ²H/¹H ratio. To overcome this, the method has been refined by incorporating a cold trap after the pyrolysis furnace. This trap effectively removes the interfering HI gas before the sample enters the mass spectrometer. nih.gov This refinement allows for precise and accurate δ²H value measurements of methyl iodide, which is essential for applications in fields like forensic sourcing of wood and paleoclimatology. nih.gov

| Analytical Step | Role of this compound | Technique | Key Research Finding |

|---|---|---|---|

| Sample Preparation | Cleavage of methoxyl groups from lignin to form methyl iodide (CH₃I). nih.gov | Chemical reaction (Zeisel reaction). | This compound effectively liberates methyl groups for isotopic analysis. nih.gov |

| Isotope Analysis | Unwanted byproduct (HI) formed during pyrolysis of CH₃I. nih.gov | GC/P/IRMS | Pyrolysis yields 94% H₂ and 6% interfering HI. nih.gov |

| Method Refinement | Removal of interfering HI gas. nih.gov | Post-pyrolysis cold trap. | The addition of a cold trap enables precise δ²H measurements of CH₃I to a precision of 4.5 ‰. nih.gov |

Quantitative Determination of this compound Concentration in Complex Industrial Mixtures

The quantitative determination of this compound in complex industrial mixtures, such as the HI-I₂-H₂O ternary solutions found in the thermochemical iodine-sulfur cycle, is vital for process control and optimization. google.commdpi.com While traditional methods like acid-base titration can be used, they are often tedious, time-consuming, and may lack accuracy and reproducibility when dealing with complex, corrosive media. google.comresearchgate.net

To address these challenges, more advanced analytical methods have been developed. As detailed in Section 5.2, a prominent method for industrial application involves a combination of density measurement and constant-current electrolysis. google.com This electrochemical approach is particularly suited for the online analysis of the HI-I₂-H₂O system.

The core of this method is the pre-established mathematical model that correlates the easily measurable physical properties of density and cell voltage with the mole fractions of the individual components (HI, I₂, and H₂O). google.com

Analytical Procedure: